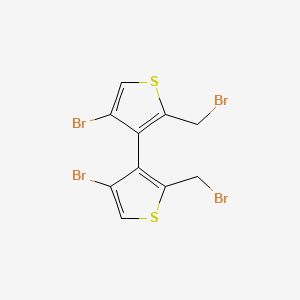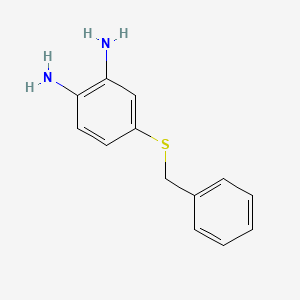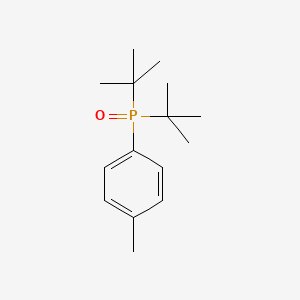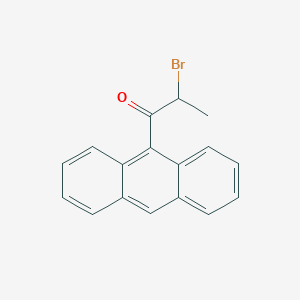
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines a carbamic acid derivative with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride typically involves the reaction of 4-(octyloxy)phenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities.
Carbamic Acid Derivatives: Other carbamic acid esters and amides exhibit similar chemical properties.
Uniqueness
What sets carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride apart is its unique combination of a carbamic acid derivative with a piperidine moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
55948-94-2 |
|---|---|
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl N-(4-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-5-6-10-18-26-21-13-11-20(12-14-21)23-22(25)27-19-17-24-15-8-7-9-16-24;/h11-14H,2-10,15-19H2,1H3,(H,23,25);1H |
Clave InChI |
ISWCYCPNZWDQNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)




![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)
![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)



![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)


